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Compound of Interest

Compound Name: SRT3109

Cat. No.: B610998 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
SRT3109 is a potent and specific activator of Sirtuin 1 (SIRT1), a NAD+-dependent

deacetylase that plays a crucial role in cellular metabolism, stress resistance, and

inflammation. As a SIRT1 activator, SRT3109 holds significant therapeutic potential for age-

related diseases, metabolic disorders, and inflammatory conditions. These application notes

provide detailed protocols for the chemical synthesis and purification of SRT3109, as well as its

application in modulating key signaling pathways, specifically the PGC-1α and NF-κB

pathways.
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Characteristic Value

IUPAC Name

N-(2-((2,3-difluorobenzyl)thio)-6-((3,4-

dihydroxybutan-2-yl)amino)pyrimidin-4-

yl)azetidine-1-sulfonamide

Molecular Formula C18H23F2N5O4S2

Molecular Weight 475.53 g/mol

CAS Number 1204707-71-0

Appearance White to off-white solid

Solubility Soluble in DMSO

Experimental Protocols
Protocol 1: Synthesis of SRT3109 (Generalized Method)
This protocol describes a generalized synthetic route for SRT3109 based on common organic

chemistry principles for the synthesis of substituted pyrimidine and sulfonamide derivatives.

Note: This is a representative protocol and may require optimization of reaction conditions,

solvents, and catalysts for optimal yield and purity.

Materials:

2,4,6-trichloropyrimidine

2,3-difluorobenzyl mercaptan

(2R,3R)-2-amino-3,4-dihydroxybutane

Azetidine

Sulfuryl chloride

Ammonia

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF),

Ethanol, Ethyl acetate

Reagents for workup and purification (e.g., saturated sodium bicarbonate, brine, magnesium

sulfate, silica gel)

Procedure:

Synthesis of 2-((2,3-difluorobenzyl)thio)-4,6-dichloropyrimidine:

Dissolve 2,4,6-trichloropyrimidine in a suitable solvent like THF.

Add a base such as triethylamine.

Slowly add 2,3-difluorobenzyl mercaptan at room temperature and stir until the reaction is

complete (monitor by TLC).

Perform an aqueous workup and purify the product by column chromatography.

Synthesis of 6-chloro-2-((2,3-difluorobenzyl)thio)-N-((2R,3R)-3,4-dihydroxybutan-2-

yl)pyrimidin-4-amine:

Dissolve the product from step 1 in a solvent like DMF.

Add (2R,3R)-2-amino-3,4-dihydroxybutane and a base (e.g., DIPEA).

Heat the reaction mixture and monitor for completion.

After cooling, perform an aqueous workup and purify the intermediate by column

chromatography.

Synthesis of Azetidine-1-sulfonamide:

React azetidine with sulfuryl chloride in an inert solvent at low temperature.

Quench the reaction with aqueous ammonia to form the sulfonamide.

Extract and purify the product.
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Final Synthesis of SRT3109:

Couple the pyrimidine intermediate from step 2 with azetidine-1-sulfonamide. This can be

achieved through various coupling methods, potentially involving a palladium catalyst or

by converting the remaining chloro-group on the pyrimidine to a more reactive leaving

group if necessary.

The reaction is typically carried out in an inert solvent in the presence of a base.

Monitor the reaction by TLC or LC-MS.

Upon completion, perform an aqueous workup, extract the product with an organic

solvent, and dry it over a drying agent like magnesium sulfate.

The crude product is then purified as described in Protocol 2.

Protocol 2: Purification of SRT3109
Purification of the final SRT3109 compound is critical to remove unreacted starting materials,

byproducts, and residual catalysts. A combination of column chromatography and

recrystallization is recommended.

Materials:

Crude SRT3109

Silica gel for column chromatography

Solvent system for chromatography (e.g., a gradient of ethyl acetate in hexanes or

dichloromethane/methanol)

Solvents for recrystallization (e.g., ethanol, isopropanol, or ethyl acetate/hexanes mixture)

Procedure:

Column Chromatography:

Prepare a silica gel column with a suitable non-polar solvent.
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Dissolve the crude SRT3109 in a minimal amount of the eluent or a slightly more polar

solvent.

Load the sample onto the column.

Elute the column with a solvent gradient of increasing polarity (e.g., from 100% hexanes to

a mixture of hexanes and ethyl acetate, or from 100% dichloromethane to a mixture of

dichloromethane and methanol).

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the

fractions containing the pure product.

Combine the pure fractions and evaporate the solvent under reduced pressure.

Recrystallization:

Dissolve the product obtained from column chromatography in a minimal amount of a hot

solvent in which the compound is soluble at high temperatures but poorly soluble at low

temperatures (e.g., ethanol or a mixture of ethyl acetate and hexanes).

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath

to induce crystallization.

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under

vacuum.

Signaling Pathways and Mechanism of Action
SRT3109 is a SIRT1 activator. SIRT1 is a NAD+-dependent deacetylase that removes acetyl

groups from a variety of protein substrates, thereby modulating their activity. The activation of

SIRT1 by SRT3109 mimics the effects of calorie restriction and has been shown to impact

numerous signaling pathways involved in metabolism, inflammation, and cellular stress

responses.

SIRT1 and the PGC-1α Pathway
Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master

regulator of mitochondrial biogenesis and function. SIRT1 activates PGC-1α through
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deacetylation. This activation leads to an increase in the expression of genes involved in

mitochondrial respiration and fatty acid oxidation.

SRT3109 SIRT1activates PGC-1α (acetylated)
[Inactive]

deacetylates PGC-1α (deacetylated)
[Active]

Mitochondrial Biogenesispromotes

Fatty Acid Oxidationpromotes

Antioxidant Response
(e.g., SOD, GPx)

promotes

Click to download full resolution via product page

SRT3109 activates the PGC-1α pathway via SIRT1.

SIRT1 and the NF-κB Pathway
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of

pro-inflammatory genes. The p65 subunit of NF-κB can be acetylated, which enhances its

transcriptional activity. SIRT1 can deacetylate the p65 subunit, thereby inhibiting NF-κB-

mediated transcription of inflammatory cytokines.[1]

Nucleus
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SRT3109 inhibits the NF-κB pathway via SIRT1.

Experimental Workflow for Studying SRT3109's
Effect on Signaling Pathways
The following workflow outlines a typical experiment to investigate the effects of SRT3109 on

the PGC-1α and NF-κB pathways in a cellular model.

Downstream Analysis

Start: Cell Culture

Treatment with SRT3109
(and appropriate controls)

Cell Lysis and
Protein Extraction

Western Blot Analysis
(p-p65, Ac-p65, PGC-1α, etc.)

qPCR Analysis
(Inflammatory cytokine mRNA,

Mitochondrial gene mRNA)
NF-κB Reporter Assay Mitochondrial Function Assays

(e.g., Seahorse, MitoTracker)

Data Analysis
and Conclusion
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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